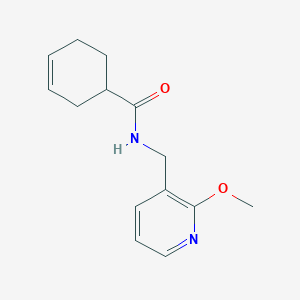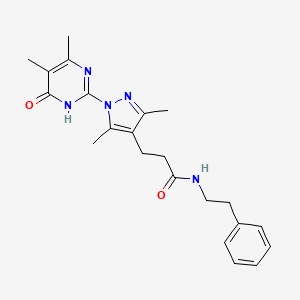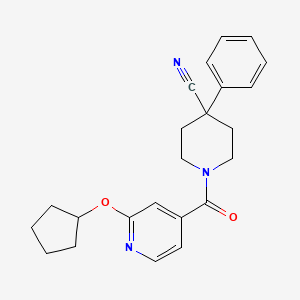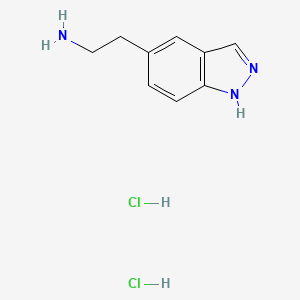
2-(1H-indazol-5-yl)ethan-1-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-indazol-5-yl)ethan-1-amine dihydrochloride is a chemical compound with the CAS Number: 1803604-66-1 . It has a molecular weight of 234.13 . This compound is used in scientific research and exhibits unique properties that make it suitable for various applications, including drug discovery, organic synthesis, and pharmacological studies.
Synthesis Analysis
The synthesis of indazoles, the class of compounds to which 2-(1H-indazol-5-yl)ethan-1-amine dihydrochloride belongs, has been the subject of recent research . Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The IUPAC name of this compound is 2-(1H-indazol-5-yl)ethan-1-amine dihydrochloride . The InChI code is 1S/C9H11N3.2ClH/c10-4-3-7-1-2-9-8(5-7)6-11-12-9;;/h1-2,5-6H,3-4,10H2,(H,11,12);2*1H .Chemical Reactions Analysis
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Several recently marketed drugs contain the indazole structural motif . Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .Physical And Chemical Properties Analysis
This compound is a powder with a storage temperature of 4 degrees Celsius . The shipping temperature is normal .科学的研究の応用
Chemical Synthesis and Characterization The compound "2-(1H-indazol-5-yl)ethan-1-amine dihydrochloride" is associated with the broader chemical family of indazoles, which are known for their diverse applications in chemical synthesis and pharmacological research. Indazoles are synthesized through various methods, including the metal-free intramolecular electrophilic amination of 2-aminophenyl ketoximes, showcasing the versatility and reactivity of the indazole ring system in synthesizing heterocyclic compounds (Counceller et al., 2012). Additionally, indazoles are utilized in novel synthetic pathways for creating complex molecules, such as in the consecutive three-component synthesis of oxazoles via an amidation-coupling-cycloisomerization sequence, illustrating the role of indazole derivatives in facilitating multi-step organic syntheses (Merkul & Müller, 2006).
Molecular Probes and Luminescence Indazole derivatives serve as foundational structures for developing molecular probes, as demonstrated by the synthesis of novel molecular emissive probes based on Schiff-base reactions. These probes exhibit unique luminescent properties and potential applications in sensing, bioimaging, and material sciences, highlighting the functional versatility of indazole derivatives in research and development (Núñez et al., 2012).
Heterocyclic Chemistry and Drug Discovery The indazole moiety is integral to the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry and drug discovery. For instance, the creation of fused tetracyclic heterocycles containing [1,6]naphthyridine derivatives under catalyst-free conditions shows the potential of indazole derivatives in generating biologically relevant structures, which could lead to the development of novel therapeutic agents (Li et al., 2013).
Radiation-Induced Modifications In materials science, the functional modification of polymers through radiation-induced processes involving indazole derivatives illustrates the compound's utility in enhancing material properties. The modification of polyvinyl alcohol/acrylic acid hydrogels with various amines, including indazole-based compounds, demonstrates applications in creating materials with improved thermal stability and potential antibacterial activities, relevant for medical and engineering applications (Aly & El-Mohdy, 2015).
Safety And Hazards
特性
IUPAC Name |
2-(1H-indazol-5-yl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.2ClH/c10-4-3-7-1-2-9-8(5-7)6-11-12-9;;/h1-2,5-6H,3-4,10H2,(H,11,12);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJIAZRQKTYWTIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CCN)C=NN2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indazol-5-yl)ethan-1-amine dihydrochloride | |
CAS RN |
1803604-66-1 |
Source


|
| Record name | 2-(1H-indazol-5-yl)ethan-1-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


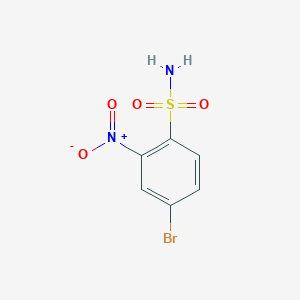
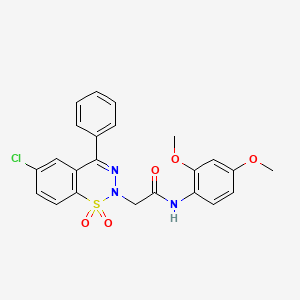
![4-(2,5-dioxopyrrolidin-1-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2626777.png)
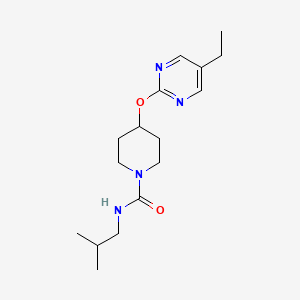

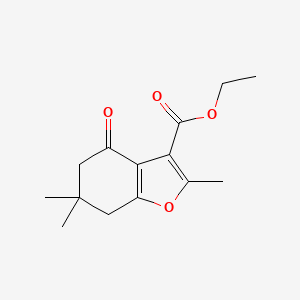
![(6-Chloro-4-{[2-(4-chlorophenyl)ethyl]amino}quinolin-3-yl)(morpholin-4-yl)methanone](/img/structure/B2626786.png)
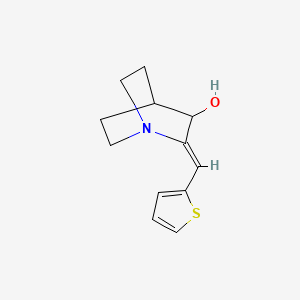

![N-cyclopentyl-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2626789.png)
